ADB-BICA is classified under synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. It is part of a broader category of new psychoactive substances that have raised significant public health concerns due to their unpredictable effects and legal status. The compound's presence has been documented in various regions, contributing to its classification as a new psychoactive substance with potential for abuse and health risks .
The synthesis of ADB-BICA involves several chemical reactions that can be performed in a laboratory setting. The process typically starts with readily available precursors, which undergo transformations to yield the final product. Specific methods include:
The entire process requires skilled personnel and access to specialized laboratory equipment.
ADB-BICA's molecular structure can be depicted as follows:
The compound exhibits a C-shaped conformation that is crucial for its interaction with cannabinoid receptors .
ADB-BICA undergoes various chemical reactions that are significant for its identification and analysis:
These techniques are essential for both forensic analysis and clinical investigations .
ADB-BICA acts primarily as an agonist at cannabinoid receptors, particularly:
The mechanism involves the activation of these receptors, leading to various physiological effects similar to those produced by natural cannabinoids .
ADB-BICA possesses several notable physical and chemical properties:
These properties influence its behavior in biological systems and its detection in analytical procedures .
ADB-BICA has been utilized primarily for research purposes within pharmacology and toxicology:
The ongoing research into synthetic cannabinoids like ADB-BICA is crucial for developing better regulatory frameworks and public health responses .
ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide subclass. Initially developed for cannabinoid receptor research, it emerged illicitly as a designer drug due to its potent affinity for CB1 receptors. Unlike phytocannabinoids (e.g., Δ9-THC), ADB-BICA exemplifies "new psychoactive substances" (NPS) engineered to circumvent drug control laws while mimicking cannabis effects [1] [4]. Its structural complexity and unpredictable pharmacology pose significant challenges for public health and forensic science.
ADB-BICA first appeared in synthetic cannabis blends in Japan in 2013, identified alongside other novel SCRA analogs like α-PVT and AH-7921 [4]. By 2015, Chinese authorities reported its synthesis in clandestine laboratories, where approximately 20 kg of NPS powders containing ADB-BICA were seized [1]. Following China’s class-wide ban on SCRAs in July 2021, ADB-BICA re-emerged in Europe and North America via "semi-finished" precursor kits. These kits exploited unscheduled "tail-less" precursors (e.g., ADB-INACA), enabling single-step synthesis into controlled SCRAs like ADB-BICA [6].
Table 1: Global Prevalence Timeline of ADB-BICA
Year | Region | Context | Source |
---|---|---|---|
2013 | Japan | First identification in herbal blends | [4] |
2015 | China | Seized in clandestine lab operations (Hubei Province) | [1] |
2021–2024 | Scotland/US | Detected in prison seizures as mixtures with MDMB-4en-PINACA | [6] |
2023 | Switzerland | Clandestine production using precursor kits | [6] |
2018 | Kuwait | Identified in forensic casework (Narcotics Lab) |
Post-2021, forensic analyses in Scotland and the U.S. confirmed ADB-BICA in 28 casework samples, typically mixed with potent SCRAs like MDMB-4en-PINACA. This resurgence highlights its adaptability to evolving drug markets [6].
ADB-BICA’s structure comprises three modular components:
This class shares structural homology with indazole-3-carboxamides (e.g., ADB-BINACA) but differs in the core’s nitrogen configuration. The benzyl tail at the indole N1 position enhances lipid solubility, facilitating blood-brain barrier penetration [5]. Crucially, the (S)-enantiomer exhibits higher CB1 affinity due to optimal steric alignment with receptor subpockets (e.g., residues Phe200/Ser173) [3].
Table 2: Structural Comparison of ADB-BICA and Key Analogs
Compound | Core | Tail | Head Group | CB1 Affinity (EC₅₀) |
---|---|---|---|---|
ADB-BICA | Indole | Benzyl | Tert-leucinamide | 0.69 nM |
ADB-BINACA | Indazole | Benzyl | Tert-leucinamide | 0.92 nM |
MDMB-4en-PINACA | Indazole | Pentenyl | Methyl ester-tert-leucinamide | 0.41 nM |
Δ9-THC | Terpenol | Pentyl | Phenolic ring | 250 nM |
Data compiled from [3] [4] [7]
Despite its prevalence, ADB-BICA’s pharmacological profile remains poorly characterized. Key knowledge gaps include:
Receptor Activation Dynamics: ADB-BICA acts as a full CB1 agonist (EC₅₀ = 0.69 nM) with higher potency than Δ9-THC [4]. However, in vivo studies in mice reveal no hypolocomotive or hypothermic effects even at 0.5 mg/kg doses, unlike analogs ADB-BINACA or MDMB-4en-PINACA [3] [5]. This suggests unique signaling pathways or pharmacokinetic barriers.
Metabolic Fate: Preliminary studies identify six hepatic metabolites via cytochrome P450 oxidation, but their activity and detection windows are unvalidated in humans [5].
Analytical Detection Challenges: Co-occurrence with structurally similar SCRAs (e.g., MDMB-4en-PINACA) complicates forensic identification. Immunoassays fail to detect ADB-BICA, necessitating advanced LC-MS/MS or GC-MS protocols [2] .
Structure-Activity Paradox: Although molecular modeling predicts a "C-shaped" conformation ideal for CB1 binding [5], its in vivo inactivity implies poor bioavailability or rapid inactivation.
Table 3: Critical Research Questions for ADB-BICA
Research Domain | Unresolved Question | Methodological Need |
---|---|---|
Pharmacodynamics | Why does in vitro CB1 affinity not translate to in vivo activity in mice? | β-arrestin recruitment assays |
Metabolism | Are metabolites active at CB1 receptors? | Human hepatocyte incubation studies |
Forensic Detection | How to distinguish ADB-BICA from co-occurring SCRAs in complex mixtures? | High-resolution MS/MS libraries |
Synthesis Impurities | Do precursor residues (e.g., ADB-INACA) alter pharmacological effects? | In vitro functional assays with mixtures |
Future research must prioritize pharmacokinetic studies and receptor-binding kinetics to resolve these contradictions, especially given its persistent illicit availability [3] [6].
Concluding Remarks
ADB-BICA epitomizes the challenges of SCRA research: high structural adaptability, inconsistent in vitro/in vivo correlations, and evolving evasion tactics. Addressing its pharmacological ambiguities will refine risk assessment frameworks and detection algorithms for emerging SCRA variants.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8